molecular formula C13H12FN3O2 B2670830 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267398-63-9

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2670830
CAS RN: 1267398-63-9
M. Wt: 261.256
InChI Key: SWBXWJNSAMETNR-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-94 or CP-94,253, is a synthetic compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its potential as a selective antagonist for the cannabinoid CB1 receptor.

Mechanism of Action

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid acts as a competitive antagonist for the CB1 receptor, meaning it binds to the same site as the endogenous cannabinoid ligands and prevents them from activating the receptor. This results in a decrease in CB1 receptor activity and downstream signaling pathways. 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to be highly selective for the CB1 receptor and does not interact with other cannabinoid receptors, such as the CB2 receptor.
Biochemical and Physiological Effects:
5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of the CB1 receptor and reduce the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can decrease food intake, reduce body weight gain, and improve insulin sensitivity in animal models. 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a highly selective CB1 receptor antagonist, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is also relatively stable and easy to prepare, making it a convenient compound for use in research studies. However, 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has some limitations, including its relatively low potency compared to other CB1 receptor antagonists and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the potential therapeutic applications of CB1 receptor antagonists, including their potential as anti-obesity and anti-diabetic agents. Another area of interest is the development of more potent and selective CB1 receptor antagonists for use in research and potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and other CB1 receptor antagonists.

Synthesis Methods

The synthesis of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves a series of chemical reactions, including the condensation of 3-fluorobenzylamine with ethyl cyanoacetate, followed by cyclization and subsequent deprotection to yield the final product. The synthesis of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid was first reported in 1994 by Pfizer scientists and has since been used in various research studies.

Scientific Research Applications

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential as a selective CB1 receptor antagonist. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in various physiological processes, including appetite regulation, pain perception, and mood modulation. 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to bind selectively to the CB1 receptor and block its activity, making it a potentially valuable tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

5-cyclopropyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-2-8(6-10)7-17-12(9-4-5-9)11(13(18)19)15-16-17/h1-3,6,9H,4-5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBXWJNSAMETNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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